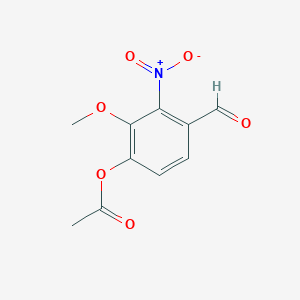

N,N-Bis(2-chloroethyl)-m-bromobenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a series of fatty acid esters of p-[N,N-Bis(2-chloroethyl)amino]phenol was reported . Another method based on a two-step scheme has been used industrially, starting from piperazine and followed by its nitrosation and reduction .Applications De Recherche Scientifique

Supramolecular Organization

N,N-Bis(2-chloroethyl)-m-bromobenzylamine and its derivatives have been studied for their supramolecular organization. A study by Guieu, Rocha, and Silva (2013) synthesized bis(3-bromo-4-dimethylaminobenzylidene)hydrazine and bis(3-chloro-4-dimethylaminobenzylidene)hydrazine, revealing their crystal structures and molecular arrangements, including intermolecular halogen bonds and C-H⋯Br or Cl contacts (Guieu, Rocha, & Silva, 2013).

Neurotoxic and Neuroprotective Studies

This compound has been a focus in neurotoxic and neuroprotective studies. For example, Zhang, Zuo, and Yu (1995) investigated the neuroprotective effects of R(−)-deprenyl and N-2-hexyl-N-methylpropargylamine against N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) induced degeneration of noradrenergic neurons in the rat locus coeruleus (Zhang, Zuo, & Yu, 1995).

Cytotoxic Activities

The compound has also been studied for its cytotoxic activities. Musa, Badisa, and Latinwo (2014) explored the cytotoxic activity of N,N'-bis(2-hydroxybenzyl)- ethylenediamine derivatives in human cancer cell lines, revealing their potential as therapeutic agents (Musa, Badisa, & Latinwo, 2014).

Synthesis and Labeling Studies

The compound has also been a subject in synthesis and labeling studies. Sahlberg and Gawell (1985) discussed the synthesis of tritium-labelled DSP 4, highlighting its role as a selective noradrenaline neurotoxin (Sahlberg & Gawell, 1985).

Neurodegenerative Research

Furthermore, the compound is used in neurodegenerative research. Fritschy and Grzanna (1991) conducted a study to determine the effects of DSP-4-induced locus coeruleus axon lesions on cell bodies, revealing significant neuron loss (Fritschy & Grzanna, 1991).

Propriétés

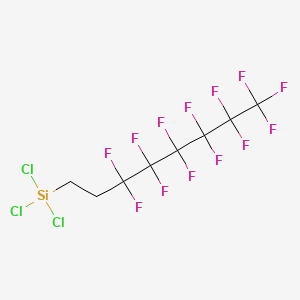

IUPAC Name |

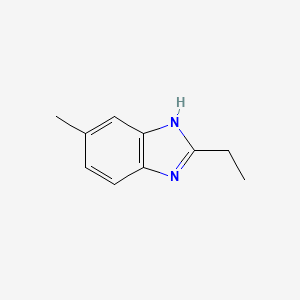

N-[(3-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrCl2N/c12-11-3-1-2-10(8-11)9-15(6-4-13)7-5-14/h1-3,8H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXPPVUOCIBZAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178274 |

Source

|

| Record name | Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(2-chloroethyl)-m-bromobenzylamine | |

CAS RN |

2361-59-3 |

Source

|

| Record name | m-Bromo-DCBA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.